4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate
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Overview
Description
4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H5F5N2O2S and a molecular weight of 264.17 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 2-aminothiazole with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis by targeting key enzymes involved in this process. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(Difluoromethyl)thiazol-2-amine 2,2,2-trifluoroacetate include other thiazole derivatives such as 2-aminothiazole and 4-(trifluoromethyl)thiazole. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
2-Aminothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)thiazole: Used in the development of materials with unique properties and as a building block in organic synthesis.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2S.C2HF3O2/c5-3(6)2-1-9-4(7)8-2;3-2(4,5)1(6)7/h1,3H,(H2,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFQXOLRFGHRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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